Thailanstatin B Binding Site on SF3b Complex: An In-depth Technical Guide
Thailanstatin B Binding Site on SF3b Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatin B is a potent natural product that inhibits pre-mRNA splicing, a critical process in eukaryotic gene expression.[1][2] Its cytotoxic properties and ability to modulate splicing make it a compound of significant interest for cancer therapeutics and as a tool for studying the splicing machinery.[3] Thailanstatin B, along with other related natural products like pladienolide B and spliceostatin A, targets the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4][5] This technical guide provides a comprehensive overview of the Thailanstatin B binding site on the SF3b complex, including quantitative binding data for related compounds, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
The SF3b Complex and its Role in Splicing
The SF3b complex is essential for the recognition of the branch point adenosine (BPA) within the intron of a pre-mRNA molecule.[1] This recognition is a crucial step in the assembly of the spliceosome and the subsequent catalytic reactions that excise introns and ligate exons to produce mature mRNA. The SF3b complex is a multi-protein entity, with SF3B1 and PHF5A being key subunits that form the binding pocket for splicing modulators.[6][7]
Thailanstatin B Binding Site and Mechanism of Action
While a high-resolution structure of Thailanstatin B in complex with SF3b is not yet publicly available, extensive structural and biochemical studies on related compounds, such as E7107, have elucidated the binding site and mechanism of action.[1][8] These studies reveal that Thailanstatin B and similar splicing modulators bind to a highly conserved pocket on the SF3b complex, specifically at the interface of the SF3B1 and PHF5A subunits.[6][7] This pocket is the same site that recognizes the branch point adenosine of the pre-mRNA.[1][8]
The binding of Thailanstatin B is non-covalent and acts through a competitive mechanism.[1][9] By occupying the BPA-binding pocket, Thailanstatin B sterically hinders the binding of the pre-mRNA substrate, thereby preventing the proper assembly of the spliceosome and inhibiting the splicing process.[1][8] This leads to an accumulation of unspliced pre-mRNA in the nucleus.[5]
Key residues within the SF3B1 and PHF5A subunits are critical for the interaction with these splicing modulators. For the related compound E7107, residues such as R1074 in SF3B1 and Y36 in PHF5A have been identified as crucial for binding.[1][8] Mutations in these residues can confer resistance to the inhibitory effects of these compounds.[1][8] Other residues in SF3B1, including L1066, T1077, and V1078, also contribute to the formation of the binding pocket.[6][10]
Quantitative Binding and Activity Data
The following tables summarize the available quantitative data for Thailanstatin B and related splicing modulators that bind to the SF3b complex.
| Compound | Assay Type | Value | Target | Reference |
| Thailanstatin A | Splicing Inhibition | IC50 = 650 nM | Eukaryotic RNA Splicing | [9] |
| Thailanstatin A | Antiproliferative | GI50 = 1.11-2.69 nM | Multiple cancer cell lines | [9] |
| Thailanstatin B | Splicing Inhibition | single to sub-μM range | pre-mRNA splicing | [2] |
| E7107 | Microscale Thermophoresis | Kd = 3.6 nM | SF3b subcomplex | [1] |
Table 1: Quantitative data for Thailanstatin B and related compounds.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction between splicing modulators and the SF3b complex are provided below. These protocols are based on the successful studies of the SF3b complex with the splicing modulator E7107.[1]
Recombinant SF3b Subcomplex Expression and Purification
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Objective: To produce a stable and soluble four-protein SF3b subcomplex (SF3B1, SF3B3, PHF5A, and SF3B5) for structural and biophysical studies.
-
Methodology:
-
Subclone the genes for truncated human SF3B1 (residues 454–1304) and full-length SF3B3, PHF5A, and SF3B5 into a pFastBac1 vector.
-
Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen).
-
Infect Sf9 insect cells with the recombinant baculovirus and incubate for 48-72 hours.
-
Harvest the cells and lyse them in a buffer containing 25 mM HEPES-KOH (pH 7.8), 400 mM KCl, 10% glycerol, 0.5 mM TCEP, and protease inhibitors.
-
Clarify the lysate by centrifugation and apply the supernatant to a Strep-Tactin affinity column (IBA).
-
Wash the column extensively and elute the complex with lysis buffer containing 5 mM desthiobiotin.
-
Further purify the complex by size-exclusion chromatography using a Superdex 200 column (GE Healthcare) equilibrated in a buffer containing 25 mM HEPES-KOH (pH 7.8), 200 mM KCl, 5% glycerol, and 0.5 mM TCEP.
-
Assess the purity and integrity of the complex by SDS-PAGE and Coomassie blue staining.
-
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the three-dimensional structure of the SF3b complex bound to a splicing modulator.
-
Methodology:
-
Concentrate the purified SF3b subcomplex to 2-5 mg/mL.
-
Incubate the complex with a 5- to 10-fold molar excess of the splicing modulator for 30 minutes on ice.
-
Apply 3 μL of the complex-ligand mixture to a glow-discharged C-flat holey carbon grid (Protochips).
-
Blot the grid for 3-4 seconds and plunge-freeze it in liquid ethane using a Vitrobot Mark IV (FEI).
-
Collect cryo-EM data on a Titan Krios electron microscope (FEI) equipped with a Gatan K2 Summit direct electron detector.
-
Process the raw movie frames for motion correction and dose-weighting using MotionCor2.
-
Estimate the contrast transfer function (CTF) parameters using Gctf.
-
Perform particle picking, 2D classification, and 3D classification and refinement using RELION.
-
Build and refine the atomic model into the final cryo-EM map using Coot and Phenix.
-
Scintillation Proximity Assay (SPA)
-
Objective: To measure the binding affinity of compounds to the SF3b complex in a high-throughput format.
-
Methodology:
-
Coat streptavidin-coated SPA beads (PerkinElmer) with a biotinylated antibody that captures the SF3b complex.
-
Incubate the beads with the purified SF3b subcomplex.
-
Add a tritiated version of a known SF3b binder (e.g., [3H]-pladienolide B) at a fixed concentration.
-
Add varying concentrations of the test compound (e.g., Thailanstatin B).
-
Incubate the mixture to allow for competitive binding.
-
Measure the scintillation signal using a microplate reader. The signal is proportional to the amount of [3H]-ligand bound to the SF3b complex on the beads.
-
Calculate the IC50 value from the dose-response curve.
-
Microscale Thermophoresis (MST)
-
Objective: To determine the dissociation constant (Kd) of the protein-ligand interaction in solution.
-
Methodology:
-
Label the purified SF3b subcomplex with a fluorescent dye (e.g., NT-647-NTA).
-
Keep the concentration of the fluorescently labeled SF3b complex constant.
-
Titrate the unlabeled ligand (e.g., Thailanstatin B) over a wide range of concentrations.
-
Incubate the samples for a short period to reach binding equilibrium.
-
Load the samples into capillaries and measure the thermophoretic movement using a Monolith NT instrument (NanoTemper Technologies).
-
The change in thermophoresis upon ligand binding is used to determine the Kd value by fitting the data to a binding curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Thailanstatin B.
Experimental Workflow for Binding Site Characterization
References
- 1. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structures of SF3b1 Reveal a Dynamic Achilles Heel of Spliceosome Assembly: Implications for cancer-associated abnormalities and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]
